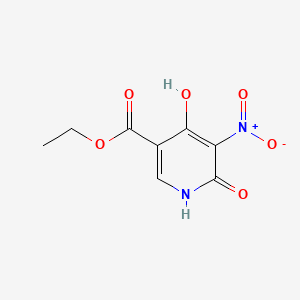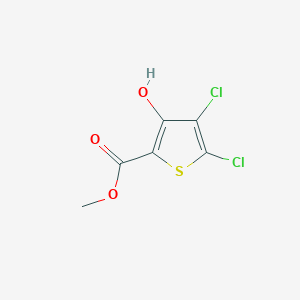
2-Iodo-6-(trifluoromethyl)pyridin-3-amine
概述
描述
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and an amine group . The InChI key for this compound is PGLQPMZEWVGHHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.01 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.6 .科学研究应用
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has been used in a variety of scientific research applications, including organic synthesis, reaction mechanisms, and biochemical and physiological studies. This compound has been used as a building block for organic synthesis, as well as a catalyst in a variety of reactions. This compound has also been used as a probe for studying reaction mechanisms, as well as a tool for studying the biochemical and physiological effects of other compounds.
作用机制
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed that this compound can act as a nucleophile and react with electrophiles. It is also believed that this compound can act as a proton scavenger, allowing for the transfer of protons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This compound has also been shown to have anti-inflammatory properties and can reduce the production of reactive oxygen species.
实验室实验的优点和局限性
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. It is also a versatile compound that can be used in a variety of applications. However, this compound also has some limitations. It can be toxic in high concentrations and can react with certain compounds, which can lead to unwanted side reactions.
未来方向
There are numerous potential future directions for the use of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine in scientific research. This compound could be used to study the biochemical and physiological effects of other compounds, as well as to develop new synthetic methods. This compound could also be used to study the mechanism of action of various enzymes and to develop new inhibitors. Additionally, this compound could be used to develop new drugs and treatments for various diseases and conditions. Finally, this compound could be used to study the effects of environmental contaminants on the human body.
安全和危害
The compound is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698887 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-04-0 | |
| Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
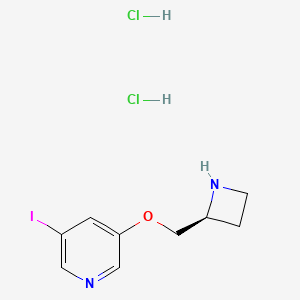
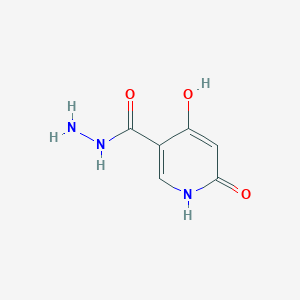
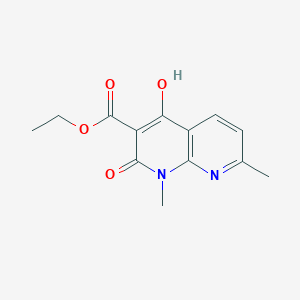
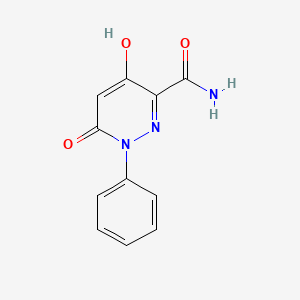
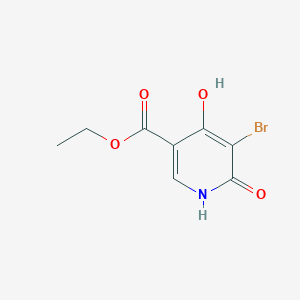
![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)
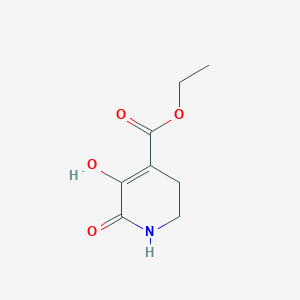

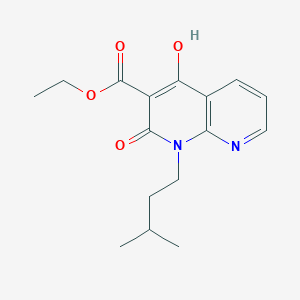
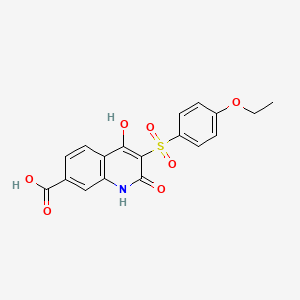
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

